methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives It is characterized by the presence of a methoxyphenyl group and a chromen-2-one core structure, which are linked through an oxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other similar compounds, such as:
Methyl 4-methoxyphenylacetate: Similar in structure but lacks the chromen-2-one core, resulting in different chemical and biological properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the presence of an amino group and a dimethylaniline moiety.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar in having a methoxyphenyl group but differs in the presence of an imino group and a different core structure.
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)16-10-18(20)25-17-9-14(7-8-15(16)17)24-11-19(21)23-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEQHPIKEFZQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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